1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a compound that features a pyrrolidine ring fused with a triazole ring, making it a unique heterocyclic compound. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Construction of the Triazole Ring: The triazole ring is usually formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Coupling of the Rings: The pyrrolidine and triazole rings are then coupled together through appropriate linkers and reaction conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.
Chemical Reactions Analysis
1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.
Triazole Derivatives: Compounds containing the triazole ring may have comparable chemical properties and reactivity.
Pyrrolidinone Derivatives: These compounds are structurally related and may have similar applications in medicinal chemistry.
The uniqueness of this compound lies in its combined pyrrolidine and triazole ring structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-pyrrolidin-3-yltriazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.ClH/c8-7(13)6-4-12(11-10-6)5-1-2-9-3-5;/h4-5,9H,1-3H2,(H2,8,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQJXJXMCVUJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(N=N2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.